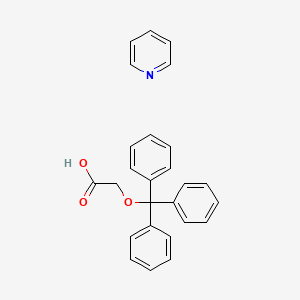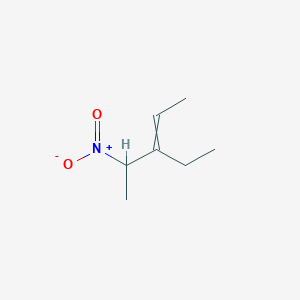
3-Ethyl-4-nitropent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-nitropent-2-ene is an organic compound characterized by the presence of a nitro group (-NO2) and an alkene group (C=C) within its molecular structure. This compound falls under the category of nitroalkenes, which are known for their diverse reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-nitropent-2-ene typically involves the nitration of an appropriate alkene precursor. One common method is the nitration of 3-ethylpent-2-ene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitroalkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-nitropent-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkane derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroalkane derivatives.
Reduction: Amines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-4-nitropent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-nitropent-2-ene involves its interaction with molecular targets through its nitro and alkene groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The alkene group can participate in addition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-4-nitrohex-2-ene: Similar structure with an additional carbon atom.
3-Methyl-4-nitropent-2-ene: Similar structure with a methyl group instead of an ethyl group.
4-Nitropent-2-ene: Lacks the ethyl group at the third position.
Uniqueness
3-Ethyl-4-nitropent-2-ene is unique due to the specific positioning of its ethyl and nitro groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
104488-76-8 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-ethyl-4-nitropent-2-ene |
InChI |
InChI=1S/C7H13NO2/c1-4-7(5-2)6(3)8(9)10/h4,6H,5H2,1-3H3 |
Clé InChI |
IKUXIFKTZRSHTC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


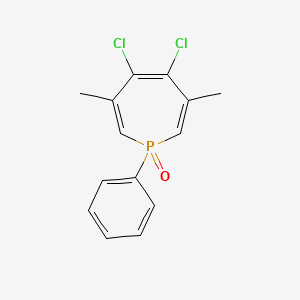
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

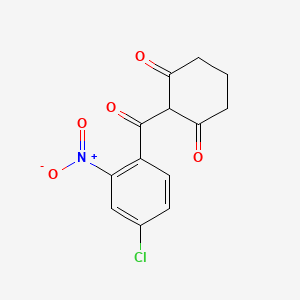
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
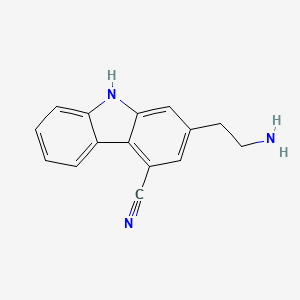
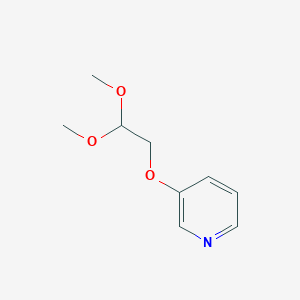

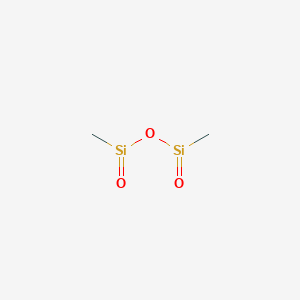

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
